

Spectroscopic comparison of different imidazole-based activating agents

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Compound of Interest

Compound Name: *1,1'-Sulfonylbis(2-methyl-1H-imidazole)*

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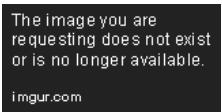
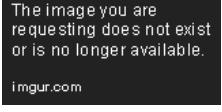
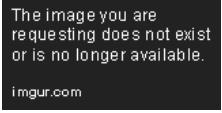
A Spectroscopic Comparison of Imidazole-Based Activating Agents

For Researchers, Scientists, and Drug Development Professionals

Imidazole-based activating agents are indispensable tools in modern organic synthesis, particularly in peptide coupling, esterification, and the formation of other amide bond linkages. Their reactivity and selectivity are governed by their unique electronic and structural properties. This guide provides a comparative spectroscopic analysis of three prominent imidazole-based activating agents: N,N'-Carbonyldiimidazole (CDI), 1,1'-Thiocarbonyldiimidazole (TCDI), and 1,1'-Carbonylbis(3-methylimidazolium) triflate (CBMIT). The spectroscopic data presented herein, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offer insights into their structural and electronic differences, which in turn influence their reactivity as activating agents.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic features of CDI, TCDI, and CBMIT. This data provides a basis for the identification and comparative analysis of these reagents.

Activating Agent	Chemical Structure	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	Key IR Bands (cm^{-1})
N,N'-Carbonyldiimidazole (CDI)	 The image you are requesting does not exist or is no longer available. imgur.com	8.21 (s, 1H), 7.55 (s, 1H), 7.25 (s, 1H) in CDCl_3 ^[1]	148.1, 137.3, 131.2, 117.2	~1740 (C=O stretch)
1,1'-Thiocarbonyldiimidazole (TCDI)	 The image you are requesting does not exist or is no longer available. imgur.com	8.14 (s, 1H), 7.55 (s, 1H), 7.19 (s, 1H) in CDCl_3 ^[2]	182.5 (C=S), 136.9, 130.5, 117.8	~1330 (C=S stretch)
1,1'-Carbonylbis(3-methylimidazolium) triflate (CBMIT)	 The image you are requesting does not exist or is no longer available. imgur.com	8.86 (s, 2H), 7.44 (m, 2H), 7.16 (m, 2H), 4.00 (s, 6H) in CDCl_3	Not readily available	Not readily available

Note on UV-Vis and Fluorescence Spectroscopy:

Directly comparable UV-Vis and fluorescence spectra for these specific activating agents are not extensively reported in the literature under standardized conditions. Imidazole itself exhibits a UV absorption maximum around 207-210 nm^[3]. The carbonyl group in a non-conjugated system typically shows a weak $n \rightarrow \pi^*$ transition around 270-300 nm^[4]. It can be inferred that CDI would exhibit absorbances related to both the imidazole ring and the carbonyl group. However, without experimental data, a detailed comparison is not feasible.

Fluorescence spectroscopy is not a primary characterization technique for these activating agents, as they are not designed to be fluorophores. While some imidazole derivatives are highly fluorescent, this property is generally engineered through the introduction of extended π -systems and donor-acceptor groups, which are absent in these simple activating agents.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Given that these activating agents are sensitive to moisture, all experiments should be conducted under anhydrous conditions using dry solvents and inert atmospheres (e.g., nitrogen or argon).

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.
- Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz).
- Sample Preparation:
 - In a glovebox or under an inert atmosphere, accurately weigh approximately 5-10 mg of the imidazole-based activating agent.
 - Dissolve the sample in approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
 - Cap the NMR tube securely to prevent atmospheric moisture contamination.
- Data Acquisition:
 - Acquire ^1H NMR spectra using standard parameters. The chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - Acquire ^{13}C NMR spectra using standard parameters with proton decoupling.
- Data Analysis: Integrate the proton signals and analyze the chemical shifts and coupling constants to confirm the molecular structure. Analyze the carbon chemical shifts to identify the carbon framework.

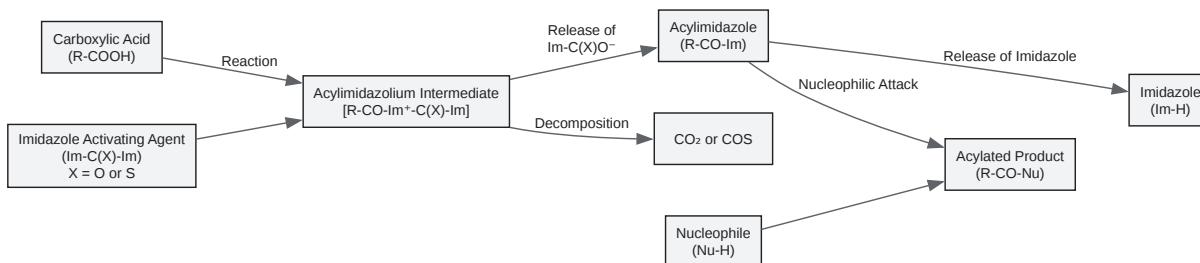
2. Infrared (IR) Spectroscopy

- Objective: To identify characteristic functional group vibrations, particularly the C=O or C=S stretching frequencies.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean and dry.

- In a dry environment, place a small amount of the solid activating agent directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Thoroughly dry potassium bromide (KBr) powder in an oven.
 - In a dry environment, grind a small amount of the activating agent with the dry KBr powder using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Place the sample (ATR or KBr pellet) in the spectrometer's sample compartment.
 - Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).
- Data Analysis: Identify the characteristic absorption bands, paying close attention to the carbonyl (around 1740 cm^{-1}) or thiocarbonyl (around 1330 cm^{-1}) stretching vibrations.

Mechanism of Carboxylic Acid Activation

The primary function of these imidazole-based reagents is the activation of carboxylic acids to facilitate nucleophilic acyl substitution. The general mechanism involves the formation of a highly reactive acylimidazolium intermediate.



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General mechanism of carboxylic acid activation.

In this pathway, the carboxylic acid reacts with the imidazole-based activating agent to form a highly reactive acylimidazolium intermediate. This intermediate then reacts with a nucleophile (e.g., an amine or an alcohol) to form the desired acylated product, with the release of imidazole and carbon dioxide (for CDI) or carbonyl sulfide (for TCDI). This process is efficient due to the excellent leaving group ability of the imidazole moiety. The formation of the acylimidazole is thought to be subject to acid catalysis[5].

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